molecular formula C22H24N2O3S2 B2670667 N-(2-methylbenzyl)-3-(3-methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide CAS No. 1115871-53-8

N-(2-methylbenzyl)-3-(3-methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide

Cat. No. B2670667
CAS RN: 1115871-53-8
M. Wt: 428.57
InChI Key: XVKTUXYFWKTJCJ-UHFFFAOYSA-N
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Description

N-(2-methylbenzyl)-3-(3-methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide is a useful research compound. Its molecular formula is C22H24N2O3S2 and its molecular weight is 428.57. The purity is usually 95%.
BenchChem offers high-quality N-(2-methylbenzyl)-3-(3-methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylbenzyl)-3-(3-methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

N-(2-methylbenzyl)-3-(3-methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide exhibits promising antimicrobial properties. For instance, a study by Bektaş et al. (2007) synthesized and analyzed similar 1,2,4-triazole derivatives showing good to moderate activities against various microorganisms, highlighting the potential of these compounds in antimicrobial applications (Bektaş et al., 2007).

Anticonvulsant Activity

The compound also shows potential in anticonvulsant applications. Kamiński et al. (2015) synthesized hybrid molecules combining elements of known antiepileptic drugs, which exhibited broad spectra of activity in preclinical seizure models, suggesting the utility of these compounds in treating seizures (Kamiński et al., 2015).

Anti-Hyperglycemic Effects

Compounds similar to N-(2-methylbenzyl)-3-(3-methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide have shown promise in treating hyperglycemia. A study by Moustafa et al. (2021) on novel carboximidamides derived from cyanamides linked with pyrimidine moiety demonstrated significant reductions in serum glucose levels, indicating potential applications in diabetes management (Moustafa et al., 2021).

Antihypertensive Applications

The compound's structure is similar to those studied for antihypertensive properties. A study by Bayomi et al. (1999) on 1,2,4-triazolol[1,5-alpha]pyrimidines, which share structural similarities, showed promising antihypertensive activity, suggesting a potential role for this compound in managing hypertension (Bayomi et al., 1999).

Antitumor Potential

Research indicates the potential of this compound in antitumor applications. Muhammad et al. (2017) synthesized morpholinylchalcones and related compounds, showing promising in vitro activity against various cancer cell lines, suggesting that compounds with morpholine and pyrimidine structures might have utility in cancer treatment (Muhammad et al., 2017).

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-4-17-7-9-18(10-8-17)15-23-22(25)21-20(13-14-28-21)24(3)29(26,27)19-11-5-16(2)6-12-19/h5-14H,4,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKTUXYFWKTJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-ethylphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

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